Cas no 893586-26-0 ((2,3-Dichloro-benzyl)-ethyl-amine)

(2,3-Dichloro-benzyl)-ethyl-amine Chemical and Physical Properties
Names and Identifiers
-
- (2,3-Dichloro-benzyl)-ethyl-amine
- N-(2,3-dichlorobenzyl)ethanamine
- (2,3-Dichlorobenzyl)ethylamine
- STK513265
- AM101511
-
- MDL: MFCD07407632
- Inchi: 1S/C9H11Cl2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
- InChI Key: VYUXKUPKUUKLCG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1CNCC)Cl
Computed Properties
- Exact Mass: 203.0268547g/mol
- Monoisotopic Mass: 203.0268547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12
(2,3-Dichloro-benzyl)-ethyl-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 088723-1g |
2,3-Dichloro-benzyl)-ethyl-amine |
893586-26-0 | 1g |
£397.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628738-1g |
N-(2,3-dichlorobenzyl)ethanamine |
893586-26-0 | 98% | 1g |
¥7266.00 | 2024-04-26 |
(2,3-Dichloro-benzyl)-ethyl-amine Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on (2,3-Dichloro-benzyl)-ethyl-amine
(2,3-Dichloro-benzyl)-ethyl-amine (CAS No. 893586-26-0): A Comprehensive Overview
(2,3-Dichloro-benzyl)-ethyl-amine (CAS No. 893586-26-0) is a versatile organic compound with significant applications in various fields, including pharmaceutical research and chemical synthesis. This compound, characterized by its unique molecular structure, has garnered attention for its potential in developing novel therapeutic agents and as a building block in the synthesis of complex molecules.
The chemical formula of (2,3-Dichloro-benzyl)-ethyl-amine is C10H11Cl2N, and it has a molecular weight of approximately 214.10 g/mol. The compound features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and an ethylamine group attached to the benzyl moiety. This specific arrangement of functional groups imparts unique chemical properties that make it valuable in various scientific and industrial applications.
In the realm of pharmaceutical research, (2,3-Dichloro-benzyl)-ethyl-amine has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as a precursor in the synthesis of compounds with anti-inflammatory, analgesic, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of (2,3-Dichloro-benzyl)-ethyl-amine exhibited potent anti-inflammatory activity in vitro and in vivo models.
The compound's ability to modulate specific biological pathways makes it an attractive candidate for further investigation. Researchers have also investigated its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Neurochemistry (2022) demonstrated that certain derivatives of (2,3-Dichloro-benzyl)-ethyl-amine could protect neurons from oxidative stress and promote neurogenesis.
Beyond its pharmaceutical applications, (2,3-Dichloro-benzyl)-ethyl-amine is also utilized in chemical synthesis as a versatile building block. Its reactivity with various functional groups allows chemists to construct complex molecules with high precision. This property is particularly useful in the development of new materials and catalysts. For example, a recent study published in the Journal of Organic Chemistry (2023) described the use of (2,3-Dichloro-benzyl)-ethyl-amine as a key intermediate in the synthesis of novel polymers with enhanced mechanical properties.
The safety profile of (2,3-Dichloro-benzyl)-ethyl-amine is another critical aspect that has been extensively studied. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize any potential risks. The compound should be stored in a cool, dry place away from incompatible substances and handled using appropriate personal protective equipment (PPE).
In conclusion, (2,3-Dichloro-benzyl)-ethyl-amine (CAS No. 893586-26-0) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique molecular structure and reactivity make it an invaluable tool for scientists working on the development of new drugs and materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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